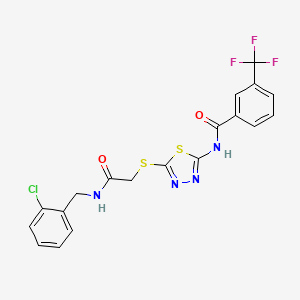

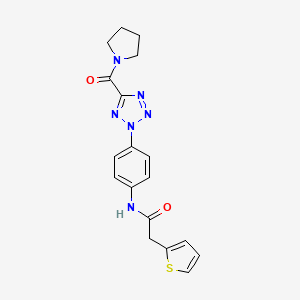

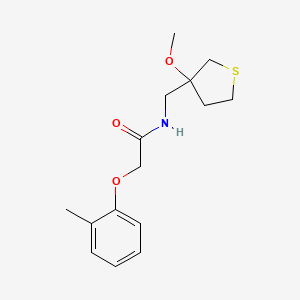

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of various cancers. The purpose of

Wissenschaftliche Forschungsanwendungen

Inhibition of Soluble Epoxide Hydrolase and Pain Management

One notable application of derivatives similar to the chemical compound is in the inhibition of human and murine soluble epoxide hydrolase (sEH). Research has demonstrated that certain 1,3-disubstituted ureas with a piperidyl moiety exhibit substantial improvements in pharmacokinetic parameters over previous inhibitors. These novel sEH inhibitors have shown significant potency in reducing hyperalgesia, measured by mechanical withdrawal threshold in vivo, suggesting their potential in managing inflammatory pain without focusing on drug dosage or side effects (Rose et al., 2010).

Synthesis of Novel Pyridine and Naphthyridine Derivatives

Research into the synthesis of novel compounds utilizing the furan-2-ylmethyl group has led to the creation of new pyridine and naphthyridine derivatives. These compounds have been synthesized through reactions involving furan- or thiophen-2-ylethylidene)malononitriles, demonstrating the versatility of the furan-2-ylmethyl group in the development of potentially bioactive molecules (Abdelrazek et al., 2010).

Imaging of Microglia and Neuroinflammation

The compound has applications in the field of neuroimaging, specifically in the visualization of microglia, a type of glial cell in the brain associated with neuroinflammation. Derivatives of the compound have been used to develop PET radiotracers specific for CSF1R, a microglia-specific marker. This has implications for studying the contributions of reactive microglia and disease-associated microglia to neuroinflammation in vivo, providing a tool for the noninvasive imaging of these cells in various neuropsychiatric disorders (Horti et al., 2019).

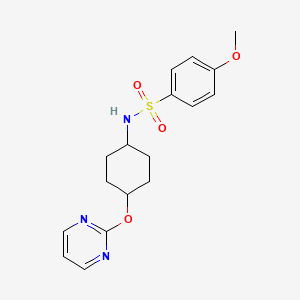

Development of Anticancer Agents

The structural motif of the compound serves as a foundation for the synthesis of new anticancer agents. For instance, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This research showcases the potential of derivatives for use in cancer therapy, highlighting their significant antiproliferative effects and positioning them as potential BRAF inhibitors for further investigation (Feng et al., 2020).

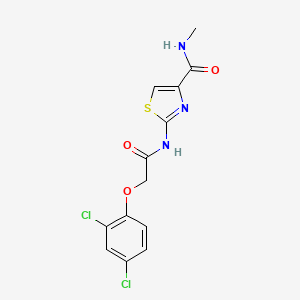

Antimicrobial Activity

Derivatives of the compound have been explored for their antimicrobial properties. For example, synthesized compounds based on the furan-2-ylmethyl group have shown a broad spectrum of activity against various pathogens, suggesting their potential for development into novel antimicrobial agents. This research emphasizes the versatility of the furan-2-ylmethyl group in contributing to the synthesis of compounds with beneficial biological activities (Donlawson et al., 2020).

Eigenschaften

IUPAC Name |

1-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F3N3O2/c20-19(21,22)15-3-1-4-16(11-15)24-18(26)23-12-14-6-8-25(9-7-14)13-17-5-2-10-27-17/h1-5,10-11,14H,6-9,12-13H2,(H2,23,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSANEGXCUUYMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)CC3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

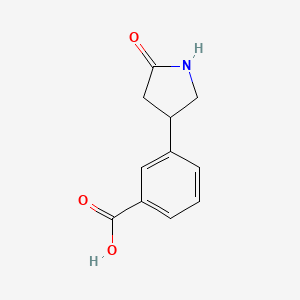

![(E)-3-(2-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide](/img/structure/B2413276.png)

![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2413283.png)

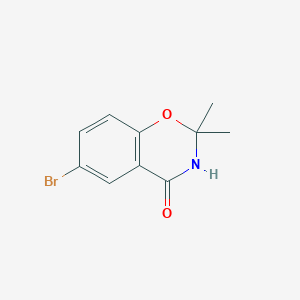

![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2413294.png)